molecular formula C10H8IN B1272383 8-(Iodomethyl)quinoline CAS No. 215606-70-5

8-(Iodomethyl)quinoline

Cat. No. B1272383
M. Wt: 269.08 g/mol
InChI Key: RFYKJKSNQSDMNB-UHFFFAOYSA-N
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Description

8-(Iodomethyl)quinoline is a chemical compound that is part of the quinoline family, which are heterocyclic aromatic organic compounds. Quinolines are known for their diverse applications in medicinal chemistry and as intermediates in the synthesis of various compounds. The iodomethyl group attached at the 8th position of the quinoline ring can act as a functional handle for further chemical transformations.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of diethyl-8-quinolinyloxymethylphosphonate and 8-quinolinyloxymethylphosphonic acid hemihydroiodide involves the use of quinoline precursors and appropriate reagents to introduce the phosphonate group at the 8-position . Similarly, the ambiphilic molecule 8-(dimesitylboryl)quinoline is synthesized by treating 8-iodoquinoline with n-BuLi followed by dimesitylboronfluoride . These methods demonstrate the reactivity of the 8-position in quinolines and the ability to introduce various functional groups.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized using techniques such as NMR, infrared, mass spectra, and elemental analysis. For example, the single-crystal X-ray structure of 8-quinolinyloxymethylphosphonic acid hemihydroiodide provides insight into the arrangement of atoms and the geometry of the molecule . The coordination complex between diethyl-8-quinolinyloxymethylphosphonate and zinc chloride also reveals the potential of quinoline derivatives to form complexes with metals .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. The bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline shows reactivity through hydrolysis, leading to the formation of mesityl(quinolin-8-yl)borinic acid and 8-quinoline boronic acid dimer . Additionally, the formation of coordination complexes with metals such as Cu(I), Ag(I), and Pd(II) demonstrates the ability of quinoline derivatives to act as ligands . The Povarov-type reaction is another example where quinolines can be synthesized through a formal [3 + 2 + 1] cycloaddition reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be quite diverse. Spectrophotometric studies of compounds like diethyl-8-quinolinyloxymethylphosphonate and its zinc complex reveal their absorption and emission features, including fluorescence responses to metal cations . The computational studies using density functional theory help in understanding the electronic transitions and deactivation pathways that contribute to these photophysical properties . The reactivity of quinoline N-oxides at the 8-position, as shown by direct iodination and amidation, indicates the potential for selective functionalization of quinoline derivatives .

Scientific Research Applications

Spectroscopy and Structural Analysis

  • Spectroscopic and Structural Interactions : The interaction of 8-mercaptoquinoline, which can potentially serve as an antithyroid drug, with molecular iodine has been investigated. This includes the study of the outer-sphere charge-transfer complex formation and structural determination by X-ray diffraction, highlighting its importance in spectroscopic analysis and drug design (Chernov'yants et al., 2013).

Anticorrosive Properties

  • Corrosion Inhibition : Quinoline derivatives have been examined for their effects on corrosion protection, particularly in aluminum alloys. Their ability to form protective films highlights their potential in materials science and engineering applications (Wang et al., 2015).

Molecular Structure and Protonation

  • Molecular Structure Studies : Research on derivatives of 2,4,5-tris(dimethylamino)quinoline, such as 6-methoxy- and 8-methoxy- derivatives, has been conducted to understand their molecular structures and protonation trends. This is crucial for chemical synthesis and understanding chemical reactivity (Dyablo et al., 2016).

Alzheimer's Disease Research

  • Alzheimer's Disease Imaging Study : A novel 8-OH quinoline derivative was explored for targeting amyloid β in Alzheimer's disease, demonstrating the potential of quinoline derivatives in medical imaging and therapeutic research (Villemagne et al., 2017).

Reactivity and Coordination Studies

  • Ambiphilic Molecule Reactivity : The reactivity of 8-(dimesitylboryl)quinoline in forming coordination complexes with metals such as Cu, Ag, and Pd has been studied, indicating its importance in the field of coordination chemistry and potential applications in catalysis (Son et al., 2010).

Anticancer Activity

  • Anticancer Properties : Quinoline compounds, including their derivatives, have been recognized for their anticancer activities, providing insights into their potential as therapeutic agents in cancer treatment (Solomon & Lee, 2011).

Safety And Hazards

Quinoline and its derivatives can be toxic. For example, they can be toxic if swallowed, harmful in contact with skin, cause skin irritation, serious eye damage, and may cause genetic defects or cancer .

Future Directions

Quinoline and its derivatives have been the focus of many research studies due to their various applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs have unveiled their substantial efficacies for future drug development .

properties

IUPAC Name

8-(iodomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYKJKSNQSDMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CI)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376665
Record name 8-(iodomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Iodomethyl)quinoline

CAS RN

215606-70-5
Record name 8-(iodomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Mathes, H Schüly - Angewandte Chemie International …, 1963 - Wiley Online Library
… Iodomethyl compounds could be isolated in only a few cases in the quinoline series; thus, Howitz [4,43] obtained 8-iodomethylquinoline and 5-nitro-8-iodomethylquinoline by treating …
Number of citations: 31 onlinelibrary.wiley.com
ML Zhang, XL Zhang, RL Guo, MY Wang… - The Journal of …, 2022 - ACS Publications
An efficient Pd-catalyzed C(sp 3 )-H selective iodination of 8-methylquinolines is reported herein for the first time. Because of the versatility of organic iodides, the method offers a facile …
Number of citations: 3 pubs.acs.org
DA Jenkins - 2013 - drum.lib.umd.edu
Previously the oxidation utilizing hydrogen peroxide and various monoarylpalladium(II) complexes supported by di-(2-pyridyl)-ketone was shown to proceed via palladium(IV) …
Number of citations: 2 drum.lib.umd.edu

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